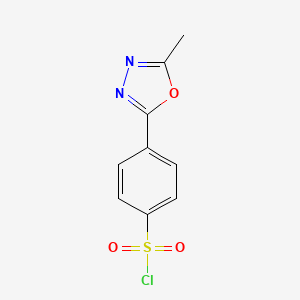
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a benzenesulfonyl chloride group attached to the oxadiazole ring, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
化学反応の分析
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Dry acetone and other aprotic solvents are frequently used to facilitate these reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is due to the presence of the sulfonyl chloride group, which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . The oxadiazole ring may also interact with specific molecular targets, contributing to its biological activity .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 5-(4-fluorophenyl)-1,3,4-oxadiazole and 5-(4-chlorophenyl)-1,3,4-oxadiazole share structural similarities with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride.
Sulfonyl Chloride Compounds: Other sulfonyl chloride compounds, such as benzenesulfonyl chloride and toluenesulfonyl chloride, exhibit similar reactivity but lack the oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and potential biological activities . This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
特性
分子式 |
C9H7ClN2O3S |
|---|---|
分子量 |
258.68 g/mol |
IUPAC名 |
4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)16(10,13)14/h2-5H,1H3 |
InChIキー |
FKWPJHVRTHHQJL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



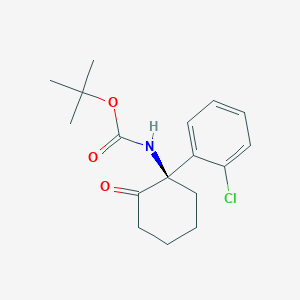
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
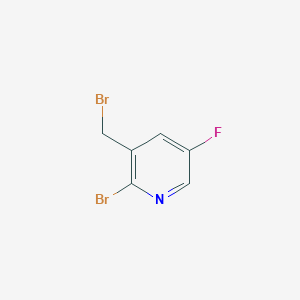
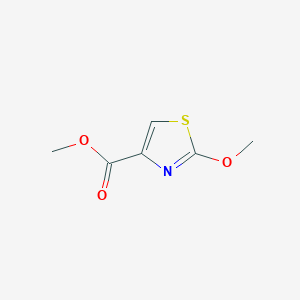
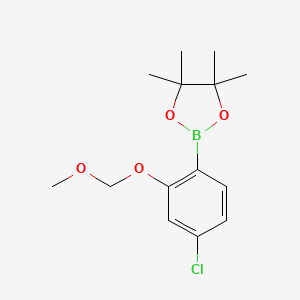
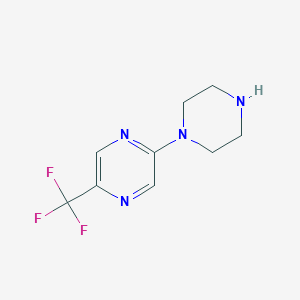
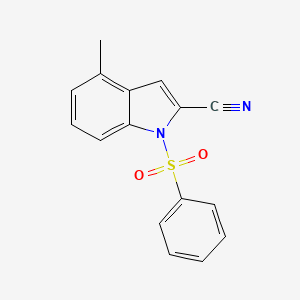
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
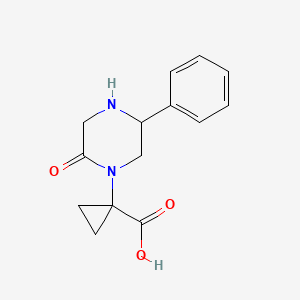
![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
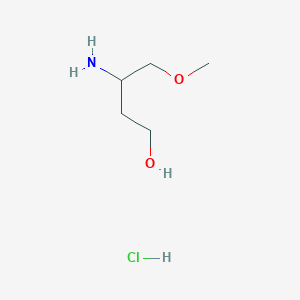
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
